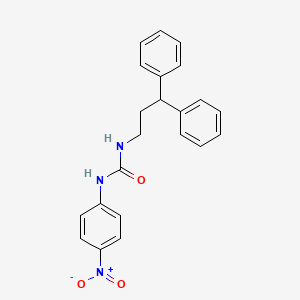![molecular formula C18H31N5O2 B4115188 N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B4115188.png)
N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide
Descripción general
Descripción
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . This reaction is highly selective and yields a 1,2,3-triazole .
Molecular Structure Analysis
Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The presence of nitrogen in the ring contributes to the compound’s ability to participate in various chemical reactions.
Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring structure . They can act as ligands for metals, participate in hydrogen bonding, and undergo reactions with electrophiles and nucleophiles .
Physical And Chemical Properties Analysis
Triazole compounds are generally stable and exhibit acceptable densities . They are also thermally stable, with decomposition onset temperatures typically ranging from 147–228 °C .
Mecanismo De Acción
The mechanism of action of triazole compounds often involves interaction with biological targets through hydrogen bonding and other non-covalent interactions . The presence of the triazole ring can enhance the ability of the compound to bind to its target, thereby increasing its biological activity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-oxo-1-[4-[(4-propyltriazol-1-yl)methyl]piperidin-1-yl]pentan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-4-6-16-13-23(21-20-16)12-15-8-10-22(11-9-15)18(25)17(7-5-2)19-14(3)24/h13,15,17H,4-12H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPGCOFJBJBWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(N=N1)CC2CCN(CC2)C(=O)C(CCC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4115110.png)

![rel-(1S,6R)-3-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B4115118.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4115126.png)
![3-phenyl-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4115132.png)
![N-(4-nitrophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4115139.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115143.png)
![4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4115145.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4115147.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4115148.png)
![methyl 2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4115151.png)
![4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine](/img/structure/B4115158.png)
![2-(4-sec-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4115167.png)
![2-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115184.png)